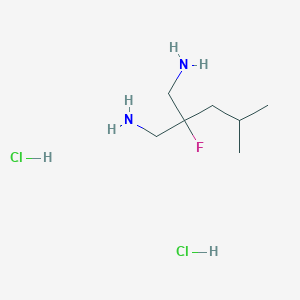
2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride
Vue d'ensemble
Description
2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride, also known as AMFMD, is an organic compound with a molecular formula of C6H15Cl2FN2. It is a colorless to pale yellow crystalline solid that is soluble in water and has a melting point of 89-93°C. It is a derivative of the amino acid alanine, and is often used as a reagent in organic synthesis. AMFMD has a wide range of applications, from being used as an intermediate in the synthesis of pharmaceuticals to being used in various scientific research applications.
Applications De Recherche Scientifique
2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, as a reagent for the synthesis of various organic compounds, and as a catalyst for organic reactions. It is also used in the synthesis of various fluorinated compounds, such as fluorinated amines and fluorinated alcohols. In addition, it is used as a reagent in the synthesis of various fluorinated derivatives of natural products, such as flavonoids and terpenoids. Finally, it is used in the synthesis of various fluorinated compounds for use in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride is not fully understood. However, it is believed to act as a proton shuttle, transferring protons between two molecules. It is also believed that it may act as an acid-base catalyst, increasing the rate of a reaction by lowering the activation energy. Additionally, it is believed that 2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride may act as a nucleophile, attacking electrophilic centers to form new bonds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride have not been studied in detail. However, it is believed that it may have an effect on the metabolism of certain compounds, as it is a derivative of the amino acid alanine. Additionally, it is believed that it may have an effect on the absorption of certain drugs, as it is a reagent in the synthesis of various organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride in laboratory experiments include its low cost, its solubility in water, and its ability to act as a proton shuttle and acid-base catalyst. The limitations of using 2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride in laboratory experiments include its low melting point, which can make it difficult to use in certain reactions, and its potential to act as a nucleophile, which can lead to the formation of unwanted products.
Orientations Futures
In the future, 2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride could be used in the synthesis of more complex organic compounds, such as fluorinated amines and fluorinated alcohols, as well as in the synthesis of various fluorinated derivatives of natural products, such as flavonoids and terpenoids. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential to act as a proton shuttle and acid-base catalyst. Finally, further research could be done on its potential to act as a nucleophile and its ability to form new bonds.
Propriétés
IUPAC Name |
2-fluoro-2-(2-methylpropyl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17FN2.2ClH/c1-6(2)3-7(8,4-9)5-10;;/h6H,3-5,9-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGRJXGAWIFDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



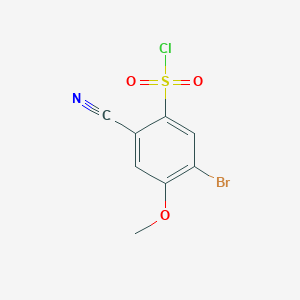

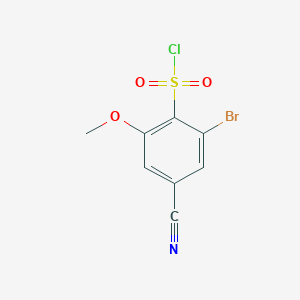

![trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484782.png)

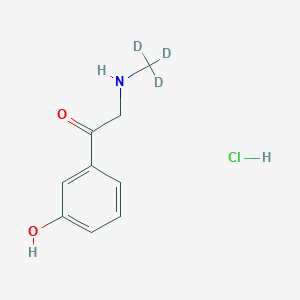
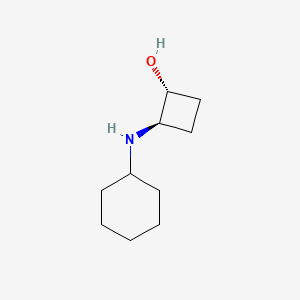
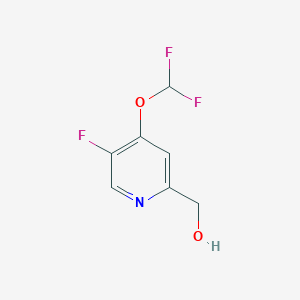

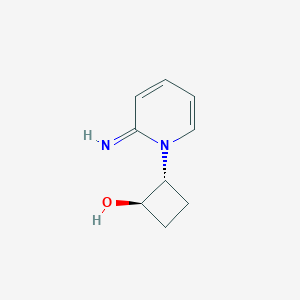

![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)
